

Application Notes and Protocols: C24-Ceramide-d7 in Ceramide-Related Disease Research

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Compound of Interest

Compound Name: C24-Ceramide-d7

Cat. No.: B2829421

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **C24-Ceramide-d7** as an internal standard for the quantitative analysis of ceramides in clinical and preclinical research. The protocols detailed below are intended to guide researchers in accurately measuring ceramide levels, particularly C24:0 ceramide, which has been implicated in a variety of diseases, including cardiovascular and neurodegenerative disorders.

Introduction to C24-Ceramide and its Pathophysiological Significance

Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes such as apoptosis, inflammation, and insulin resistance.^[1] They are composed of a sphingosine backbone linked to a fatty acid of variable chain length. Very-long-chain ceramides, such as C24:0 ceramide (Lignoceroyl ceramide), are abundant in neural tissues and have been increasingly recognized for their role in the pathophysiology of several diseases.^[2]

Elevated levels of specific ceramides, or alterations in the ratios of different ceramide species, have been linked to an increased risk of major adverse cardiovascular events, heart failure, Alzheimer's disease, and type 2 diabetes.^{[2][3][4][5]} For instance, a lower plasma ratio of C24:0 to C16:0 ceramide has been associated with a higher risk of cardiovascular death and

heart failure.[4] In Alzheimer's disease, elevated levels of C24:0 ceramide have been observed in brain tissue.[5]

Given the growing interest in ceramides as disease biomarkers and therapeutic targets, accurate and reliable quantification of individual ceramide species is crucial. Stable isotope-labeled internal standards, such as **C24-Ceramide-d7**, are indispensable for achieving high precision and accuracy in mass spectrometry-based lipidomics. **C24-Ceramide-d7** mimics the chemical and physical properties of endogenous C24:0 ceramide, allowing for correction of variability during sample preparation and analysis.

Data Presentation: C24-Ceramide in Disease

The following tables summarize quantitative data from various studies investigating the association between C24-ceramide levels and different diseases.

Table 1: Association of Plasma C24:0/C16:0 Ceramide Ratio with Cardiovascular Outcomes.

Cohort/Study	Disease Endpoint	Hazard Ratio (per SD increment of C24:0/C16:0 ratio)	95% Confidence Interval	P-value
Framingham Heart Study & SHIP (Meta- analysis)	Incident Coronary Heart Disease	0.79	0.71–0.89	<0.0001
Framingham Heart Study & SHIP (Meta- analysis)	Incident Heart Failure	0.78	0.61–1.00	0.046
Framingham Heart Study & SHIP (Meta- analysis)	All-Cause Mortality	0.60	0.56–0.65	<0.0001
TOPCAT Study (HFpEF patients)	Hospitalization for Heart Failure	0.901	0.82–0.99	0.026

Table 2: C24-Ceramide Levels in Alzheimer's Disease.

Analyte	Brain Region	Condition	Concentration (nmol/g tissue) - Representative Data	Fold Change vs. Control
C24:0 Ceramide	Not Specified	Alzheimer's Disease (AD)	Elevated	Significant increase
C24:0 Ceramide	Not Specified	AD with other neuropathologies	Highest levels	Significant increase
C22:0 and C24:0 Ceramide	Plasma	Mild Cognitive Impairment (MCI)	Significantly lower vs. AD and Normal Controls	-

Note: Absolute concentrations can vary significantly between studies due to different analytical methods and patient cohorts. The data presented here is illustrative of the trends observed.[\[5\]](#)
[\[6\]](#)

Table 3: Effect of Liraglutide Treatment on Plasma Ceramide Levels in Type 2 Diabetes.

Ceramide Species	Study	Treatment Duration	Change in Liraglutide Group vs. Placebo	P-value
C24:1 Ceramide	LiraFlame26	26 weeks	Significant reduction	0.047
C24:0 Ceramide	LirAlbu12	12 weeks	Significantly lower levels	0.045

Note: The reported change is based on the ratio of ceramide intensity to the internal standard intensity.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following protocols provide a general framework for the quantification of C24:0 ceramide in biological samples using **C24-Ceramide-d7** as an internal standard. It is recommended to optimize these protocols for specific instrumentation and sample types.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is suitable for the extraction of ceramides from plasma or serum samples.

Materials:

- Plasma or serum samples
- **C24-Ceramide-d7** internal standard solution (in a suitable solvent like ethanol or methanol)
- Chloroform
- Methanol
- Deionized water
- Glass tubes with Teflon-lined caps
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw plasma/serum samples on ice.
- In a glass tube, add 50-100 μ L of plasma/serum.
- Spike the sample with a known amount of **C24-Ceramide-d7** internal standard. The amount of internal standard should be optimized based on the expected concentration of endogenous C24:0 ceramide.
- Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.
- Vortex the mixture vigorously for 1 minute.

- To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of deionized water.
- Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
- Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.
- Pool the organic phases.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).

Protocol 2: LC-MS/MS Quantification of C24:0 Ceramide

This protocol outlines the general parameters for the analysis of C24:0 ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Representative):

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C8 column can also be used.
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

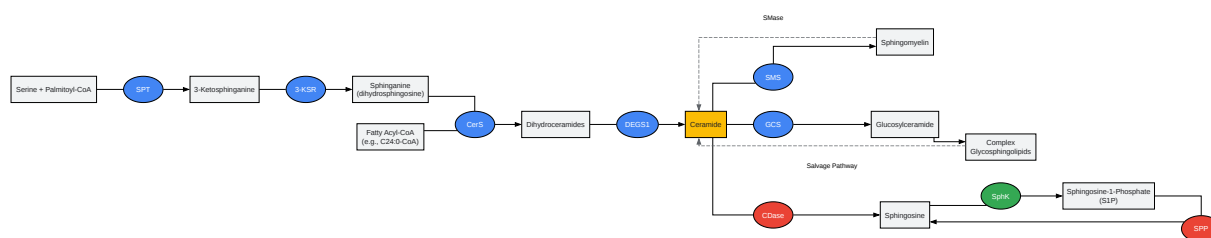
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
- Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different ceramide species. The gradient should be optimized for the specific column and analytes of interest.
- Flow Rate: Typically 0.3-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Column Temperature: 50-60°C.

MS/MS Parameters (Representative):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - C24:0 Ceramide (endogenous): Monitor the transition of the precursor ion $[M+H]^+$ to a specific product ion. A common product ion for many ceramides is m/z 264.4, which corresponds to the sphingosine backbone. The exact m/z of the precursor ion for C24:0 ceramide ($C_{42}H_{83}NO_3$) is approximately 650.1.
 - **C24-Ceramide-d7** (internal standard): Monitor the corresponding transition for the deuterated standard. The precursor ion will be shifted by the mass of the deuterium atoms (approximately +7 Da).
- Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

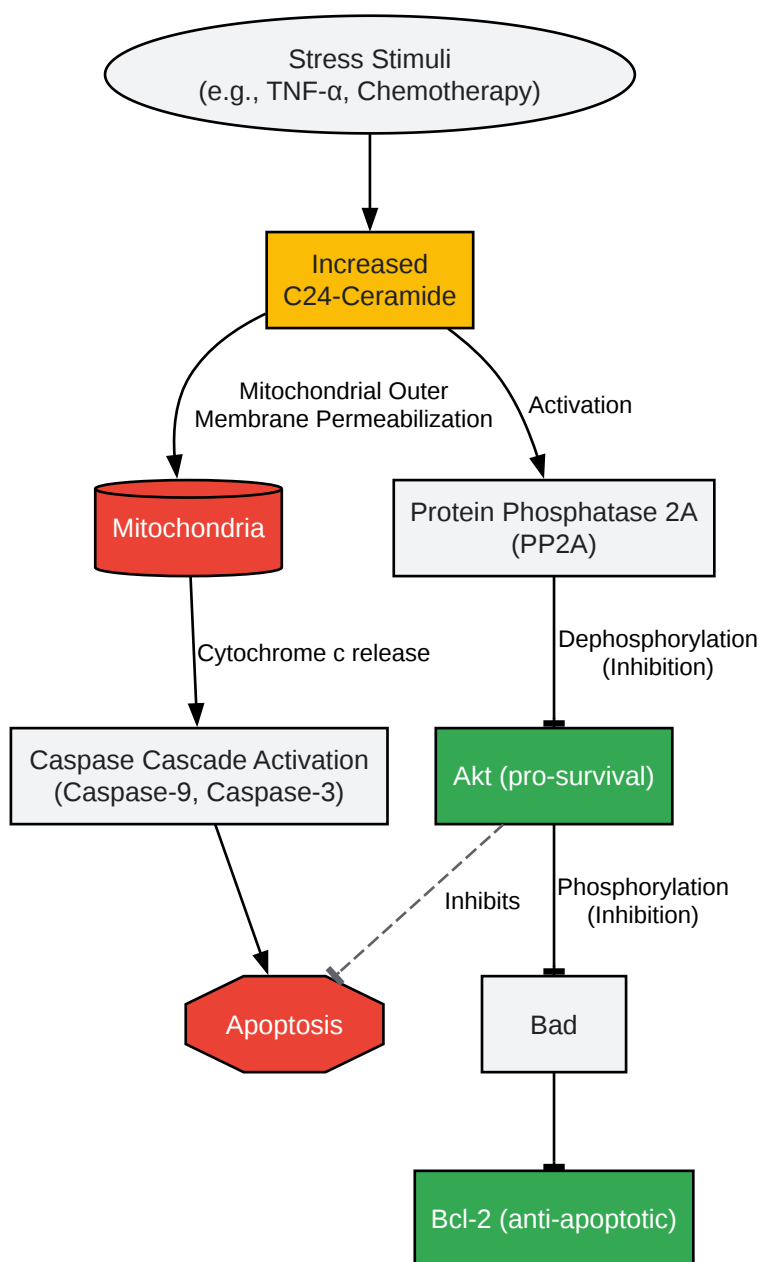
Sphingolipid Metabolism Pathway



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Caption: Overview of the sphingolipid metabolism pathway.

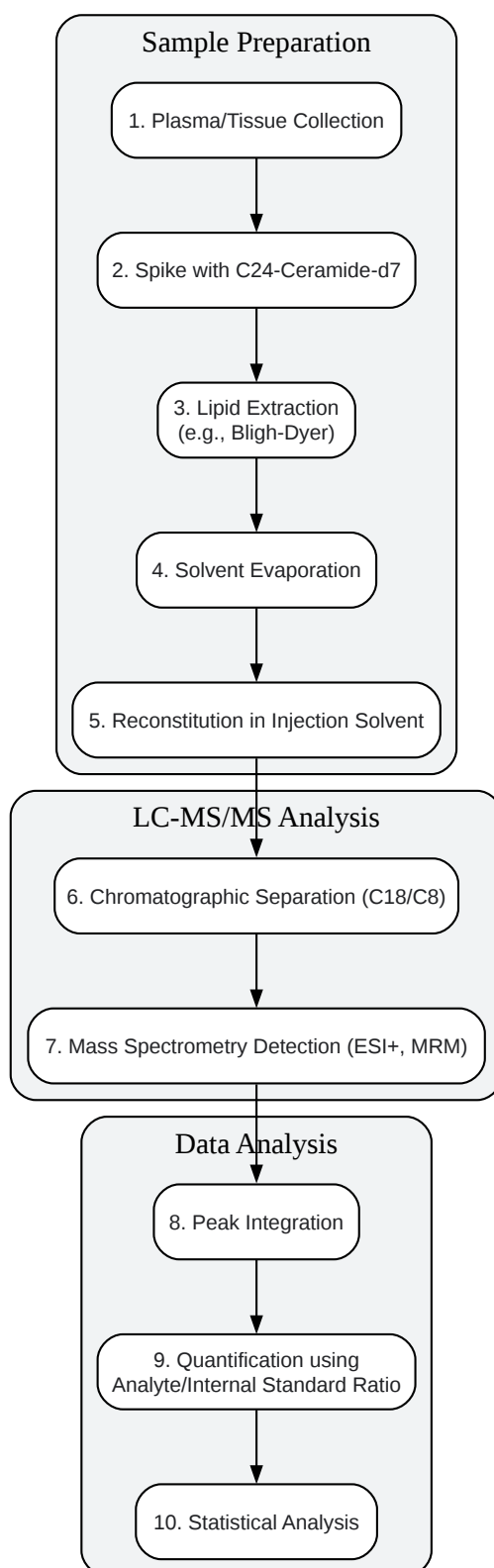
Ceramide-Mediated Apoptosis Signaling Pathway



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Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Ceramide Quantification



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Caption: General experimental workflow for ceramide quantification.

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